![molecular formula C19H21ClN4O B12934392 6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine CAS No. 834894-17-6](/img/structure/B12934392.png)
6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine is a synthetic organic compound belonging to the purine class. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopentyl group at the 2nd position, and a 3-methoxyphenethyl group at the 9th position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a purine derivative.
Chlorination: Introduce a chlorine atom at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Cyclopentylation: Attach a cyclopentyl group at the 2nd position through a nucleophilic substitution reaction.
Phenethylation: Introduce the 3-methoxyphenethyl group at the 9th position using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the chlorine atom, potentially replacing it with a hydrogen atom.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. For example, it might inhibit specific enzymes involved in DNA synthesis or repair, leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
6-chloro-9-(2-phenylethyl)-9H-purine: Similar structure but lacks the cyclopentyl group.
2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine: Similar structure but lacks the chlorine atom.
6-chloro-2-cyclopentyl-9H-purine: Similar structure but lacks the 3-methoxyphenethyl group.
Uniqueness
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom, cyclopentyl group, and 3-methoxyphenethyl group can influence its reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
834894-17-6 |
|---|---|
分子式 |
C19H21ClN4O |
分子量 |
356.8 g/mol |
IUPAC名 |
6-chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]purine |
InChI |
InChI=1S/C19H21ClN4O/c1-25-15-8-4-5-13(11-15)9-10-24-12-21-16-17(20)22-18(23-19(16)24)14-6-2-3-7-14/h4-5,8,11-12,14H,2-3,6-7,9-10H2,1H3 |
InChIキー |
WSSPVGKHUAEOBR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CCN2C=NC3=C2N=C(N=C3Cl)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


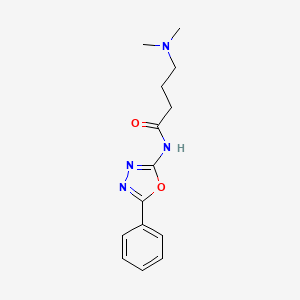
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)



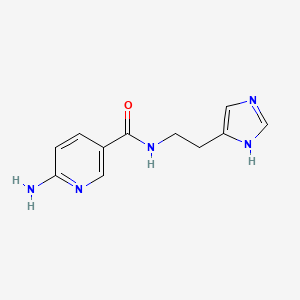
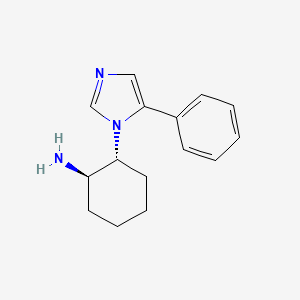
![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)

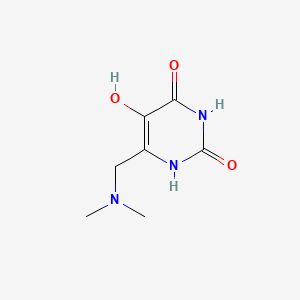
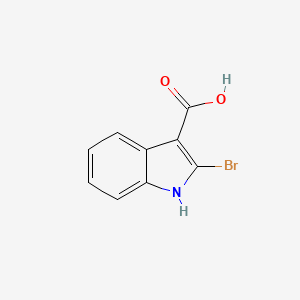
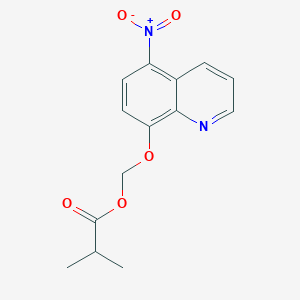

![(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B12934384.png)
